molecular formula C14H19ClN4O B7009790 N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine

Cat. No.: B7009790
M. Wt: 294.78 g/mol
InChI Key: WHSZNBODGZYXQH-UHFFFAOYSA-N
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Description

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring and a chloromethoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O/c1-4-19(10-12-9-18(2)17-16-12)8-11-6-5-7-13(20-3)14(11)15/h5-7,9H,4,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSZNBODGZYXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)OC)Cl)CC2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-3-methoxybenzyl chloride with 1-methyl-1H-1,2,3-triazole-4-methanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]methanamine
  • **N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]propanamine

Uniqueness

N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine is unique due to its specific combination of a chloromethoxyphenyl group and a triazole ring

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